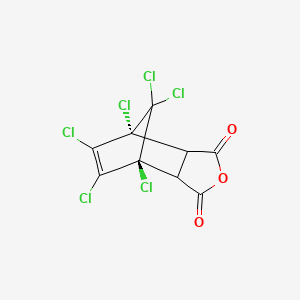

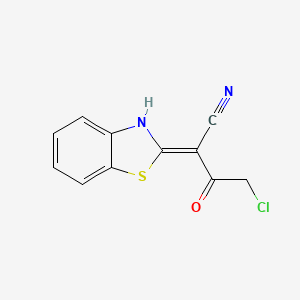

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the identifier “(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile” is known as Methanol. Methanol, also known as methyl alcohol, is a simple alcohol with the chemical formula CH₃OH. It is a light, volatile, colorless, flammable liquid with a distinctive odor similar to that of ethanol (drinking alcohol). Methanol is used in various industrial applications and is a key component in the production of formaldehyde, acetic acid, and various other chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methanol can be synthesized through several methods:

Catalytic Hydrogenation of Carbon Monoxide: This is the most common industrial method, where carbon monoxide reacts with hydrogen in the presence of a catalyst (typically a mixture of copper, zinc oxide, and alumina) at high temperatures and pressures. [ \text{CO} + 2\text{H}_2 \rightarrow \text{CH}_3\text{OH} ]

Destructive Distillation of Wood: Historically, methanol was produced by the destructive distillation of wood, which is why it is sometimes referred to as wood alcohol.

Methane Oxidation: Methanol can also be produced by the partial oxidation of methane using oxygen or air.

Industrial Production Methods

The industrial production of methanol primarily involves the catalytic hydrogenation of carbon monoxide. The process is carried out in large-scale plants where carbon monoxide and hydrogen gases are compressed and passed over a catalyst at high temperatures (250-300°C) and pressures (50-100 atm). The reaction yields methanol, which is then purified through distillation.

Análisis De Reacciones Químicas

Methanol undergoes various chemical reactions, including:

Oxidation: Methanol can be oxidized to formaldehyde, formic acid, and carbon dioxide. [ \text{CH}_3\text{OH} + \text{O}_2 \rightarrow \text{HCHO} + \text{H}_2\text{O} ] [ \text{HCHO} + \text{O}_2 \rightarrow \text{HCOOH} ] [ \text{HCOOH} + \text{O}_2 \rightarrow \text{CO}_2 + \text{H}_2\text{O} ]

Esterification: Methanol reacts with carboxylic acids to form esters. [ \text{RCOOH} + \text{CH}_3\text{OH} \rightarrow \text{RCOOCH}_3 + \text{H}_2\text{O} ]

Substitution: Methanol can undergo nucleophilic substitution reactions to form various derivatives, such as methyl halides. [ \text{CH}_3\text{OH} + \text{HX} \rightarrow \text{CH}_3\text{X} + \text{H}_2\text{O} ]

Aplicaciones Científicas De Investigación

Methanol has a wide range of applications in scientific research:

Chemistry: Methanol is used as a solvent in various chemical reactions and processes. It is also a key feedstock for the production of formaldehyde, acetic acid, and other chemicals.

Biology: Methanol is used in the preservation of biological specimens and as a fixative in histology.

Medicine: Methanol is used in the production of pharmaceuticals and as a denaturant for ethanol.

Industry: Methanol is used as an antifreeze, solvent, fuel, and as a feedstock for the production of biodiesel.

Mecanismo De Acción

Methanol exerts its effects primarily through its metabolism in the liver. It is metabolized by the enzyme alcohol dehydrogenase to formaldehyde, which is then further oxidized to formic acid by the enzyme aldehyde dehydrogenase. Formic acid is toxic and can cause metabolic acidosis, visual disturbances, and other symptoms of methanol poisoning.

Comparación Con Compuestos Similares

Methanol is similar to other simple alcohols, such as ethanol and isopropanol. it is unique in its toxicity and its use as an industrial feedstock. Unlike ethanol, methanol is highly toxic and can cause severe poisoning even in small amounts. Similar compounds include:

Ethanol (CH₃CH₂OH):

Isopropanol (CH₃CHOHCH₃):

Methanol’s unique properties and applications make it a valuable compound in various fields of science and industry.

Propiedades

IUPAC Name |

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-chloro-3-oxobutanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2OS/c12-5-9(15)7(6-13)11-14-8-3-1-2-4-10(8)16-11/h1-4,14H,5H2/b11-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULWJBIPSLXWPH-XFFZJAGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=C(C#N)C(=O)CCl)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N/C(=C(\C#N)/C(=O)CCl)/S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.